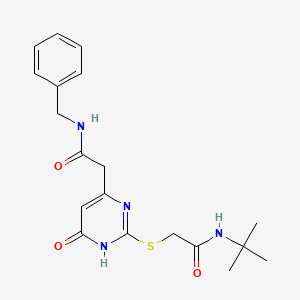
N-benzyl-2-(2-((2-(tert-butylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitumor Activity and Enzyme Inhibition
Compounds with structures related to the query molecule have been synthesized and evaluated for their antitumor properties. For example, classical antifolates and their nonclassical analogues have shown significant inhibitory activities against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for DNA synthesis and repair in cancer cells. These compounds have been studied for their potential as antitumor agents, with some showing promising inhibitory concentrations against various human tumor cell lines (Gangjee et al., 2007). The exploration of these molecules underscores the potential therapeutic applications in targeting cancer cell proliferation.
Dual Inhibitors for Enhanced Therapeutic Potential
The design and synthesis of molecules that can inhibit multiple targets, such as both DHFR and TS, offer a promising strategy for developing more effective antitumor agents. This dual inhibitory capability can lead to compounds with enhanced therapeutic profiles, potentially overcoming resistance mechanisms that cancer cells develop against single-target inhibitors. For example, the development of compounds as dual inhibitors of TS and DHFR has demonstrated the potential for improved antitumor activity, offering insights into the design of new therapeutic agents (Gangjee et al., 2006).
Structural Analysis and Drug Design
The structural analysis of related compounds, including X-ray crystallography, provides essential insights into the molecular interactions that govern enzyme inhibition. This information is crucial for the rational design of new compounds with improved potency and selectivity. For example, the X-ray crystal structure of classical and nonclassical antifolates has shed light on the binding modes of these inhibitors, guiding the development of molecules with optimized interactions with their biological targets (Gangjee et al., 2009).
Antimicrobial and Antibacterial Properties
Some derivatives related to the query compound have been explored for their antimicrobial and antibacterial activities. The synthesis and evaluation of compounds for their potential to inhibit microbial growth contribute to the search for new antibiotics, addressing the growing concern of antibiotic resistance. For instance, the study of thienopyrimidine linked rhodanine derivatives has provided insights into their antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Kerru et al., 2019).
properties
IUPAC Name |
N-benzyl-2-[2-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-19(2,3)23-17(26)12-27-18-21-14(10-16(25)22-18)9-15(24)20-11-13-7-5-4-6-8-13/h4-8,10H,9,11-12H2,1-3H3,(H,20,24)(H,23,26)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEPROVPGGEIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC(=CC(=O)N1)CC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-((2-(tert-butylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]prop-2-enamide](/img/structure/B2931849.png)
![methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2931850.png)
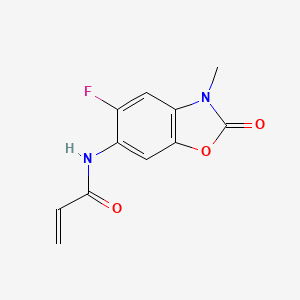
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)
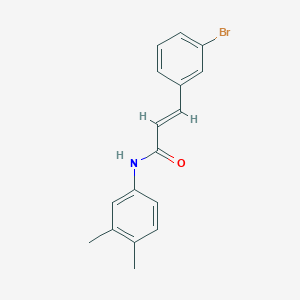
![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931859.png)
![disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate](/img/structure/B2931861.png)

![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2931863.png)
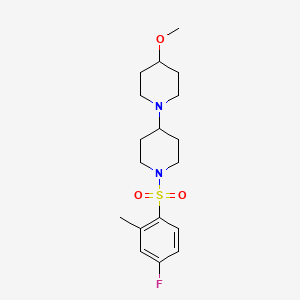
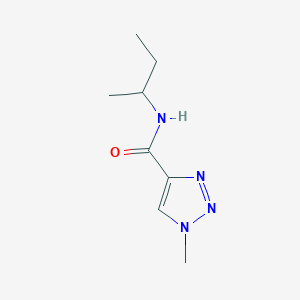

![5-Bromo-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2931867.png)